

Application Notes and Protocols for CHAPSO

Detergent-Based Mammalian Cell Lysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CHAPSO

Cat. No.: B1662381

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Introduction

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a zwitterionic detergent highly effective for the gentle solubilization of proteins from mammalian cells, particularly for applications requiring the preservation of protein structure and function. Its unique properties make it an ideal choice for the extraction of membrane proteins and protein complexes for downstream applications such as immunoprecipitation, enzyme assays, and Western blotting. Compared to its counterpart, CHAPS, **CHAPSO** exhibits higher solubility due to its more polar head group, which can be advantageous for achieving efficient lysis at lower concentrations.^[1] This document provides detailed protocols for utilizing **CHAPSO** for the lysis of mammalian cells, along with data presentation and visualizations to guide researchers in their experimental design.

Data Presentation

Detergent Performance Comparison

The choice of detergent is critical for maximizing protein yield while preserving functionality. The following table provides an illustrative comparison of **CHAPSO** with other commonly used detergents for the extraction of a membrane protein, such as the Epidermal Growth Factor Receptor (EGFR), from a mammalian cell line. While **CHAPSO** may offer a slightly lower total

protein yield compared to harsher detergents like SDS, it excels in maintaining the native conformation of the target protein, resulting in higher purity and biological activity.

Detergent	Type	Typical Concentration	Total Protein Yield (mg/mL) (Illustrative)	Target Protein Purity (%) (Illustrative)	Key Characteristics
CHAPSO	Zwitterionic	0.5 - 2.0% (w/v)	1.7	88	Mild, non-denaturing, high solubility, preserves protein-protein interactions.
CHAPS	Zwitterionic	0.5 - 2.0% (w/v)	1.5	85	Mild, non-denaturing, preserves protein-protein interactions. [2]
Triton X-100	Non-ionic	0.5 - 2.0% (v/v)	2.2	75	Mild, non-denaturing, can interfere with some downstream applications. [3] [4]
RIPA Buffer	Mixed	1X	3.0	65	Denaturing for many protein complexes, high background in some assays. [5]

SDS	Anionic	0.1 - 1.0% (w/v)	4.0	50 (denatured)	Strongly denaturing, suitable for SDS-PAGE but not for functional assays. [6]
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Recommended CHAPSO Concentrations for Various Mammalian Cell Lines

The optimal concentration of **CHAPSO** should be empirically determined for each cell line and application. However, the following table provides general starting concentration ranges for commonly used mammalian cell lines.

Cell Line	Description	Recommended Starting CHAPSO Concentration (w/v)	Notes
HEK293	Human Embryonic Kidney	0.5 - 1.5%	Optimization is recommended based on the specific protein of interest.
HeLa	Human Cervical Cancer	0.75 - 2.0%	Higher concentrations may be needed for efficient lysis. [7] [8]
A549	Human Lung Carcinoma	0.5 - 1.5%	A gentle lysis is often preferred to maintain signaling complexes. [9]
SH-SY5Y	Human Neuroblastoma	1.0 - 2.0%	A 2% CHAPS concentration has been found to be optimal in some proteomics studies.
CHO	Chinese Hamster Ovary	0.5 - 1.0%	Generally sensitive to harsh lysis conditions.

Experimental Protocols

Protocol 1: CHAPSO Lysis of Adherent Mammalian Cells for Western Blotting

This protocol is designed for the extraction of total cellular proteins from adherent mammalian cells for subsequent analysis by Western blotting.

Materials:

- Cultured adherent mammalian cells (e.g., in a 10 cm dish)

- Ice-cold Phosphate-Buffered Saline (PBS)
- **CHAPSO** Lysis Buffer (see recipe below)
- Protease and phosphatase inhibitor cocktails (added fresh to the lysis buffer)
- Cell scraper
- Microcentrifuge tubes, pre-chilled
- Refrigerated microcentrifuge

CHAPSO Lysis Buffer Recipe (1X):

Component	Final Concentration	For 50 mL
Tris-HCl, pH 7.4	50 mM	2.5 mL of 1 M stock
NaCl	150 mM	1.5 mL of 5 M stock
EDTA	1 mM	100 µL of 0.5 M stock
CHAPSO	1% (w/v)	0.5 g
Nuclease-free water	to 50 mL	

Procedure:

- Place the cell culture dish on ice and aspirate the culture medium.
- Wash the cells twice with ice-cold PBS, aspirating the PBS after each wash.[\[10\]](#)
- Add 1 mL of ice-cold **CHAPSO** Lysis Buffer (supplemented with fresh protease and phosphatase inhibitors) to the dish.[\[11\]](#)
- Using a cell scraper, gently scrape the cells into the lysis buffer.
- Transfer the cell lysate to a pre-chilled microcentrifuge tube.

- Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes, to ensure complete lysis.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
- Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.
- Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay with appropriate controls).
- The protein lysate is now ready for downstream applications like Western blotting or can be stored at -80°C for future use.

Protocol 2: CHAPSO Lysis for Co-Immunoprecipitation (Co-IP)

This protocol is optimized to maintain protein-protein interactions for Co-IP experiments.

Materials:

- Cultured mammalian cells (adherent or suspension)
- Ice-cold PBS
- Co-IP Lysis Buffer (see recipe below)
- Protease and phosphatase inhibitor cocktails (added fresh)
- Cell scraper (for adherent cells)
- Microcentrifuge tubes, pre-chilled
- Refrigerated microcentrifuge
- End-over-end rotator

Co-IP Lysis Buffer Recipe (1X):

Component	Final Concentration	For 50 mL
HEPES, pH 7.5	50 mM	2.5 mL of 1 M stock
NaCl	150 mM	1.5 mL of 5 M stock
EDTA	1 mM	100 µL of 0.5 M stock
CHAPSO	0.5% (w/v)	0.25 g
Glycerol	10% (v/v)	5 mL
Nuclease-free water	to 50 mL	

Procedure:

- Harvest cells and wash twice with ice-cold PBS. For adherent cells, scrape them into PBS. For suspension cells, pellet by centrifugation.
- Resuspend the cell pellet in an appropriate volume of ice-cold Co-IP Lysis Buffer with freshly added inhibitors (e.g., 1 mL for a 10 cm dish).
- Incubate on an end-over-end rotator for 30-60 minutes at 4°C.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Transfer the clear supernatant to a new pre-chilled tube, avoiding the pellet and any lipid layer.
- Proceed with the pre-clearing and immunoprecipitation steps of your Co-IP protocol.

Protein Quantification using BCA Assay with CHAPSO Lysates

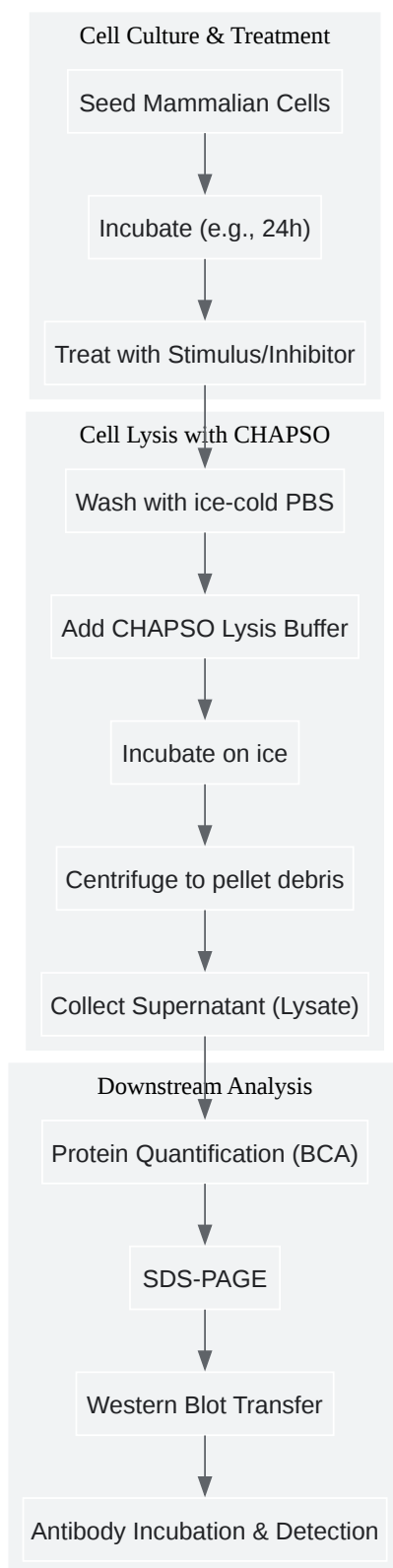
CHAPSO, like other detergents, can interfere with colorimetric protein assays. The Bicinchoninic Acid (BCA) assay is generally more compatible with detergents than Bradford-based assays.[\[12\]](#)

Key Considerations:

- **Standard Curve:** It is crucial to prepare your protein standards (e.g., BSA) in the same **CHAPSO** Lysis Buffer as your samples. This will account for the background absorbance from the detergent.[\[13\]](#)
- **Dilution:** If the **CHAPSO** concentration is high (>5%), diluting the lysate in a compatible buffer (e.g., PBS) may be necessary to bring the detergent concentration within the compatible range of the BCA assay.[\[13\]](#)
- **Precipitation:** For highly interfering substances, protein precipitation using trichloroacetic acid (TCA) can be performed to remove the interfering components before the assay.[\[14\]](#)

Visualizations

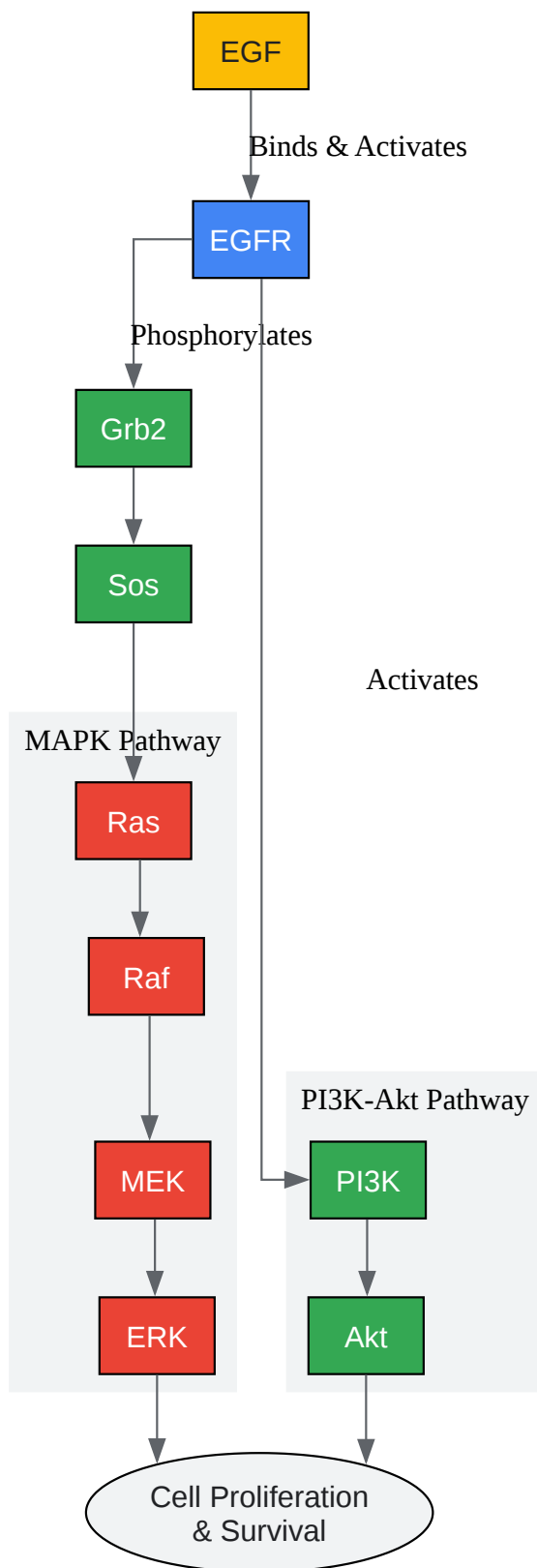
Experimental Workflow for Cell Lysis and Western Blotting



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Caption: Workflow for protein extraction using **CHAPSO** and subsequent Western blot analysis.

EGFR Signaling Pathway Analysis using CHAPSO Lysates



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Caption: Simplified EGFR signaling pathway, often studied using Western blotting of **CHAPSO** lysates.

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- To cite this document: BenchChem. [Application Notes and Protocols for CHAPSO Detergent-Based Mammalian Cell Lysis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1662381#chapso-detergent-cell-lysis-protocol-for-mammalian-cells>]

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